N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

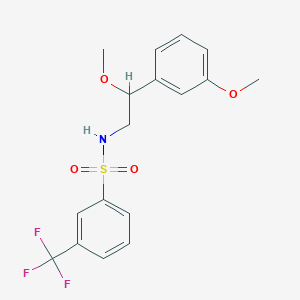

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzenesulfonamide core. The compound features a unique substitution pattern: a 2-methoxy-2-(3-methoxyphenyl)ethyl chain attached to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4S/c1-24-14-7-3-5-12(9-14)16(25-2)11-21-26(22,23)15-8-4-6-13(10-15)17(18,19)20/h3-10,16,21H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHMDGBSGCBXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various carbonic anhydrase (CA) isoforms. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H18F3N1O3S

- Molecular Weight : 367.38 g/mol

- CAS Number : Not explicitly listed but can be derived from its molecular structure.

The presence of the trifluoromethyl group and methoxy substituents is believed to enhance the compound's lipophilicity and overall biological activity.

The primary mechanism through which this compound exerts its effects is through inhibition of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including acid-base balance and respiration. The inhibition of specific CA isoforms, particularly hCA IX and hCA XII, has been linked to anti-tumor activities.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit selective inhibition against human carbonic anhydrases. For instance, a study indicated that modifications in the methoxy groups significantly affected selectivity towards different CA isoforms:

| Compound | hCA II Activity | hCA IX Activity | hCA XII Activity |

|---|---|---|---|

| Original Compound | Moderate | Low | Moderate |

| Methoxy Shifted to 3-position | Low | High | High |

| 4-Trifluoromethyl Replacement | Reduced | Increased | Moderate |

These findings suggest that structural modifications can fine-tune the inhibitory effects on specific CA isoforms, enhancing the therapeutic potential against cancer cells expressing these enzymes .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the anti-cancer properties of this compound. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Hep3B | 15.5 |

| A549 | 22.3 |

| L929 | >50 |

The results indicate that this compound exhibits selective cytotoxicity against Hep3B cells while showing less effect on normal L929 cells, highlighting its potential for targeted cancer therapy .

Case Studies

- Case Study on Selectivity : A study focused on a series of sulfonamides similar to this compound found that compounds with specific methoxy substitutions showed increased selectivity for tumor-associated CAs, particularly hCA IX and XII. This selectivity is crucial for minimizing side effects in normal tissues while maximizing anti-tumor efficacy .

- Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions of this compound with the active site of hCA IX. The trifluoromethyl group appears to play a critical role in stabilizing the interaction through hydrophobic contacts, which may explain the enhanced inhibitory activity observed experimentally .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide. The compound has shown efficacy against various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to inhibit specific signaling pathways that are crucial for tumor growth and survival. For instance, it may interfere with the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Pharmacology

2.1 Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotective Properties : Preliminary findings suggest that it may protect neurons from oxidative stress and excitotoxicity, potentially through modulation of glutamate receptors.

Case Study: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models of Alzheimer’s disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Material Science

3.1 Polymer Chemistry

This compound has also found applications in material science, particularly in the development of advanced polymers.

- Thermal Stability : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Table 2: Polymer Properties

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual methoxy groups (on the ethyl chain and phenyl ring) and the trifluoromethyl benzenesulfonamide core . Key comparisons with analogues include:

Substituent Effects

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability due to strong electron-withdrawing effects and resistance to oxidation .

- Ethyl Chain with Dual Methoxy Groups : Introduces steric bulk, possibly reducing membrane permeability compared to simpler N-alkyl analogues .

Physicochemical Properties

Data from analogues suggest:

- Melting Points : Trifluoromethyl-containing sulfonamides (e.g., 1g in ) exhibit higher melting points (up to 180°C) due to strong intermolecular dipole interactions and crystallinity. The target compound’s dual methoxy groups may lower its melting point slightly compared to 1g .

- Solubility : Methoxy groups improve aqueous solubility (e.g., compound 1a in has solubility >10 mg/mL in DMSO), whereas trifluoromethyl groups reduce it. The balance here depends on substituent positioning .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

- Synthesis : Multi-step synthesis typically involves sulfonamide bond formation (using sulfonyl chlorides) and introduction of the trifluoromethyl group via trifluoromethylating agents. Critical intermediates are purified using chromatography and monitored via HPLC .

- Characterization :

- NMR Spectroscopy : Confirms regiochemistry of methoxy groups and sulfonamide linkage .

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethyl group .

- Mass Spectrometry : Validates molecular weight (e.g., ~391.5 g/mol for analogous compounds) .

Q. Which functional groups in this compound are most reactive, and what reactions are they involved in?

- Trifluoromethyl Group : Participates in nucleophilic aromatic substitution under basic conditions (e.g., NaOMe/KOtBu) .

- Sulfonamide Group : Susceptible to reduction (e.g., LiAlH4) to form amines or oxidation (e.g., m-CPBA) to sulfoxides .

- Methoxy Groups : May undergo demethylation under strong acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group while minimizing side products?

- Catalysts : Use Lewis acids (e.g., BF3·Et2O) to enhance electrophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve trifluoromethylating agent stability .

- Temperature Control : Low temperatures (−20°C to 0°C) reduce undesired byproducts like sulfones .

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s enzyme-binding affinity?

- Validation Steps :

- Molecular Dynamics Simulations : Compare binding poses with crystallographic data (e.g., COX-2 inhibition studies) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to reconcile discrepancies in ΔG values .

- Case Study : Discrepancies in dihydropteroate synthase inhibition may arise from protonation states of the sulfonamide group, resolved via pH-dependent activity assays .

Q. How to design a structure-activity relationship (SAR) study to evaluate the impact of substituents on bioactivity?

- Methodology :

- Analog Synthesis : Replace methoxy groups with ethoxy, hydroxy, or halogens .

- Biological Testing :

| Substituent | Antibacterial IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|

| -OCH3 | 12.3 ± 1.2 | 78 ± 5 |

| -Cl | 8.7 ± 0.9 | 65 ± 7 |

| -OH | >100 | 42 ± 4 |

- Statistical Analysis : Use ANOVA to identify significant trends (p < 0.05) .

Q. How to address conflicting bioactivity data from enzyme inhibition vs. cell-based assays?

- Root Causes :

- Membrane permeability differences (e.g., logP of −1.2 vs. −0.5 for cell-penetrant analogs) .

- Off-target effects in complex cellular environments .

- Solutions :

- Metabolic Stability Assays : Evaluate compound degradation in cell lysates .

- CRISPR Knockout Models : Confirm target specificity by comparing wild-type vs. gene-edited cells .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate NMR and X-ray data with computational models (e.g., DFT calculations for bond angles) .

- Industrial Relevance Avoidance : Focus on milligram-scale synthesis (e.g., Schlenk techniques) rather than process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.